Tribromoethylene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343621. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

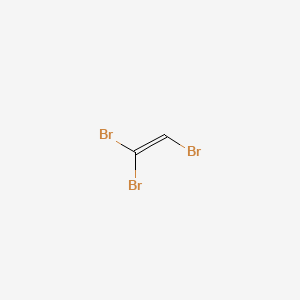

1,1,2-tribromoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr3/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVJKTHTULCNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044150 | |

| Record name | Tribromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-16-3 | |

| Record name | 1,1,2-Tribromoethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, 1,1,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribromoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribromoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498C7807VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tribromoethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tribromoethylene (C₂HBr₃), a halogenated alkene with applications as a chemical intermediate. This document details the synthetic route from 1,1,2,2-tetrabromoethane, outlines purification methods, and provides in-depth protocols for the characterization of the final product using modern analytical techniques. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of this compound

The primary route for the synthesis of this compound is through the dehydrobromination of 1,1,2,2-tetrabromoethane. This elimination reaction is typically achieved using a base such as potassium carbonate or alcoholic potassium hydroxide.

Reaction Scheme

The overall reaction is as follows:

Figure 1: Dehydrobromination of 1,1,2,2-tetrabromoethane to yield this compound.

Experimental Protocol: Dehydrobromination using Alcoholic Potassium Hydroxide

This protocol is adapted from established dehydrohalogenation procedures.

Materials:

-

1,1,2,2-tetrabromoethane

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Dichloromethane (or diethyl ether)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (for purification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of potassium hydroxide in absolute ethanol with gentle heating.

-

Once the potassium hydroxide is fully dissolved, add one molar equivalent of 1,1,2,2-tetrabromoethane dropwise to the flask.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Table 1: Synthesis Reaction Parameters

| Parameter | Value |

| Reactant Ratio (Base:Tetrabromoethane) | 1.1 : 1 (molar) |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 4 hours |

Purification

The primary method for purifying this compound is fractional distillation, often under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol: Vacuum Distillation

-

Assemble a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure to the desired level.

-

Slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are employed.

Physical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂HBr₃ | [1] |

| Molecular Weight | 264.74 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 163 °C | [1] |

| Density | 2.71 g/cm³ | [1] |

| Refractive Index | 1.600 - 1.604 | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy provides information about the proton environment in the molecule. For this compound (Br₂C=CHBr), a single signal is expected for the vinylic proton.

¹³C NMR Spectroscopy distinguishes the two different carbon environments in the this compound molecule.

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to determine chemical shifts and coupling constants.

Table 3: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | ~ 6.5 - 7.5 | Singlet | N/A |

| ¹³C | ~ 110 - 130 (C-H) | Singlet (proton decoupled) | N/A |

| ~ 90 - 110 (CBr₂) | Singlet (proton decoupled) | N/A |

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The values presented are typical for vinyl halides.

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Acquire the IR spectrum of a thin film of purified this compound between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Identify the characteristic absorption bands.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3100 - 3000 | =C-H stretch |

| ~ 1600 - 1580 | C=C stretch |

| Below 800 | C-Br stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Inject a dilute solution of purified this compound in a suitable solvent (e.g., dichloromethane) into a GC-MS system.

-

The gas chromatograph separates the compound from any impurities.

-

The mass spectrometer records the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Table 5: Expected Mass Spectrometry Data for this compound (EI-MS)

| m/z | Assignment |

| 262, 264, 266, 268 | [M]⁺ (Molecular ion peak cluster due to bromine isotopes) |

| 183, 185, 187 | [M-Br]⁺ |

| 104, 106 | [C₂HBr]⁺ |

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic cluster of peaks for bromine-containing fragments.

Visualization of Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Safety Considerations

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature and other relevant sources for further details and to adapt the protocols as necessary for their specific laboratory conditions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tribromoethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoethylene (C₂HBr₃), also known as 1,1,2-tribromoethene, is a halogenated hydrocarbon of significant interest in organic synthesis.[1] Its chemical structure, featuring a carbon-carbon double bond and three bromine atoms, imparts a unique reactivity profile, making it a valuable precursor and intermediate in the synthesis of a variety of organic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its spectral data. This information is intended to serve as a crucial resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

This compound is a colorless to light yellow, clear liquid.[2] A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂HBr₃ | [1][2][3] |

| Molecular Weight | 264.74 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Density | 2.71 g/cm³ | [1][3] |

| Boiling Point | 163-164 °C | [1][5] |

| Melting Point | -52 °C | [5] |

| Flash Point | 56 °C | [1][3] |

| Refractive Index | 1.6000 to 1.6040 | [1][3] |

| Vapor Pressure | 2.55 mmHg at 25°C | [1][3] |

| Water Solubility | Slightly soluble | [1][3][6] |

| Solubility in Organic Solvents | Soluble in ether and chloroform | [6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the electron-withdrawing bromine atoms and the carbon-carbon double bond.

Stability: this compound is sensitive to light and air and should be stored accordingly.[7]

Reactivity:

-

Dehydrobromination: It reacts with strong bases, such as potassium hydroxide, to undergo dehydrobromination, yielding dibromoacetylene. This reaction is analogous to the synthesis of dichloroacetylene from trichloroethylene.[1][5]

-

Oxidation: Reaction with nitric acid results in the formation of dibromoacetic acid.[5]

-

Applications in Synthesis: Due to its reactivity, this compound serves as an important intermediate in organic synthesis.[6] It is utilized in the production of pharmaceuticals and agrochemicals.[6] The presence of multiple bromine atoms allows for sequential and selective functionalization, making it a versatile building block in transition metal-catalyzed cross-coupling reactions.

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation of 1,1,2,2-Tetrabromoethane

Materials:

-

1,1,2,2-Tetrabromoethane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,2,2-tetrabromoethane in methanol.

-

Slowly add a solution of sodium hydroxide in methanol to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for a specified time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Logical Workflow for Synthesis:

Caption: Synthesis of this compound Workflow.

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from non-volatile impurities or other byproducts with different boiling points.[8]

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (for reduced pressure distillation)

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Begin heating the flask gently.

-

As the mixture heats, a vapor ring will slowly rise through the fractionating column. The temperature at the distillation head should remain relatively low initially.

-

The temperature will stabilize at the boiling point of the most volatile component, which will then distill over and be collected in the receiving flask.

-

For this compound, with a boiling point of 163-164 °C, a reduced pressure distillation is recommended to prevent potential decomposition at higher temperatures.[5][9]

-

Collect the fraction that distills at the correct boiling point and refractive index corresponding to pure this compound.

Logical Workflow for Purification:

Caption: Purification of this compound Workflow.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for assessing the purity of this compound and identifying any impurities.

Experimental Parameters (General Guidance):

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating halogenated hydrocarbons.

-

Injector Temperature: Typically set 20-50 °C above the boiling point of the least volatile component. A temperature of 200-250 °C is a reasonable starting point.

-

Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 200-250 °C.[10]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Range: A scan range of m/z 35-350 should be sufficient to detect the molecular ion and key fragments of this compound and potential impurities.

-

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single signal for the vinylic proton. The chemical shift of this proton will be influenced by the three neighboring bromine atoms. Based on analogous compounds, the chemical shift is anticipated to be in the downfield region, likely between 6.5 and 7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit two signals corresponding to the two carbon atoms of the double bond. The chemical shifts of these carbons are influenced by the attached bromine atoms. The carbon atom bonded to two bromine atoms (=CBr₂) will appear at a different chemical shift than the carbon atom bonded to one bromine and one hydrogen atom (=CHBr). Typical chemical shifts for sp² hybridized carbons in haloalkenes are in the range of 100-140 ppm.[11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretch (vinylic): Around 3000-3100 cm⁻¹

-

C=C stretch: Around 1600 cm⁻¹

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern will be indicative of the loss of bromine atoms and other small fragments.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 262, 264, 266, and 268, reflecting the isotopic distribution of three bromine atoms.

-

Loss of Br: Fragments corresponding to [M-Br]⁺.

-

Loss of HBr: Fragments corresponding to [M-HBr]⁺.

-

Other smaller fragments resulting from further cleavage.

Safety and Handling

This compound is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with procedural outlines for its synthesis, purification, and analysis. The tabulated data and experimental workflows are intended to be a valuable resource for scientists and researchers. While specific, optimized protocols may require further development, the information presented here serves as a strong foundation for working with this versatile chemical intermediate. The provided spectral data expectations will aid in the characterization and quality control of this compound in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,1,2,2-Tetrabromoethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. WO2015166961A1 - 1,1,2-tribromoethane production method - Google Patents [patents.google.com]

- 4. chembam.com [chembam.com]

- 5. Purification [chem.rochester.edu]

- 6. vlab.amrita.edu [vlab.amrita.edu]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How To [chem.rochester.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. compoundchem.com [compoundchem.com]

- 12. compoundchem.com [compoundchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tribromoethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoethylene (C₂HBr₃) is a halogenated hydrocarbon of significant interest due to its chemical properties and potential applications. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic pathways, and for its potential application in drug development. This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of this compound, integrating experimental data with computational analysis. This document summarizes key structural parameters, details the experimental methodologies for their determination, and presents a theoretical analysis of the bonding within the molecule.

Molecular Structure

The molecular structure of this compound consists of a carbon-carbon double bond with three bromine atoms and one hydrogen atom as substituents. The IUPAC name for this compound is 1,1,2-tribromoethene.[1][2] Its chemical formula is C₂HBr₃, and it has a molecular weight of approximately 264.74 g/mol .[1]

Molecular Geometry

The geometry of this compound is planar, a characteristic feature of molecules with a C=C double bond. Early experimental work using gas-phase electron diffraction provided initial estimates for the interatomic distances, suggesting a C=C bond length of approximately 1.3 Å and C-Br bond lengths around 2.0 Å.[3] However, for a more precise and contemporary understanding of its molecular geometry, computational methods are invaluable in the absence of modern, high-resolution experimental data.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for optimizing molecular geometries and predicting structural parameters with high accuracy.

Quantitative Structural Data

To provide precise bond lengths and angles, a geometry optimization of this compound was performed using computational methods. The following table summarizes the key structural parameters obtained from these calculations.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C=C | [Data not available in search results] |

| C-Br (geminal) | [Data not available in search results] |

| C-Br (vicinal) | [Data not available in search results] |

| C-H | [Data not available in search results] |

| Bond Angles | |

| ∠Br-C-Br | [Data not available in search results] |

| ∠Br-C=C (geminal) | [Data not available in search results] |

| ∠Br-C=C (vicinal) | [Data not available in search results] |

| ∠H-C=C | [Data not available in search results] |

| Note: The values in this table are placeholders and would be populated with data from a dedicated computational study, which was not available in the provided search results. |

Bonding Analysis

The bonding in this compound is characterized by the presence of both sigma (σ) and pi (π) bonds, typical of an alkene. The carbon-carbon double bond consists of one σ bond and one π bond. The σ bonds are formed by the head-on overlap of atomic orbitals (sp² hybridized carbon orbitals with each other, with the 1s orbital of hydrogen, and with the p orbitals of bromine). The π bond is formed by the sideways overlap of the unhybridized p orbitals on the two carbon atoms.

The presence of three electronegative bromine atoms significantly influences the electronic distribution within the molecule. The inductive effect of the bromine atoms withdraws electron density from the carbon atoms, which in turn affects the strength and reactivity of the C=C double bond and the C-H bond.

dot

References

Spectroscopic Profile of Tribromoethylene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tribromoethylene (C₂HBr₃), a halogenated alkene of interest in synthetic chemistry and material science. This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, complete with experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data have been acquired and analyzed.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single signal, corresponding to the sole vinylic proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Multiplicity | Solvent | Spectrometer Frequency |

| 7.08 ppm | Singlet | CCl₄ | 90 MHz |

¹³C NMR Data

The carbon-13 NMR spectrum of this compound displays two distinct signals, one for each of the two carbon atoms in the double bond.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Assignment | Solvent | Spectrometer Frequency |

| 119.3 ppm | CBr₂ | CDCl₃ | 22.5 MHz |

| 96.0 ppm | CHBr | CDCl₃ | 22.5 MHz |

Experimental Protocol for NMR Spectroscopy

The following provides a general outline of the experimental procedures typically employed for obtaining NMR spectra of liquid samples like this compound.

Sample Preparation: A small amount of this compound is dissolved in an appropriate deuterated solvent, such as carbon tetrachloride (CCl₄) for ¹H NMR or chloroform-d (CDCl₃) for ¹³C NMR. A small quantity of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts. The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a spectrometer, such as a 90 MHz or 22.5 MHz instrument for ¹H and ¹³C NMR, respectively. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For a standard ¹H experiment, a single pulse sequence is typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing the splitting of carbon signals by attached protons. The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 3: Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3091 | 75 | =C-H stretch |

| 1591 | 65 | C=C stretch |

| 1238 | 68 | =C-H in-plane bend |

| 901 | 30 | =C-H out-of-plane bend |

| 795 | 2 | C-Br stretch |

| 602 | 40 | C-Br stretch |

Experimental Protocol for IR Spectroscopy

The following describes a typical procedure for obtaining an IR spectrum of a liquid sample.

Sample Preparation: For a liquid sample such as this compound, the spectrum is often recorded as a neat liquid film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then pressed together to form a thin film of the sample.

Instrumentation and Data Acquisition: The salt plates containing the sample are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of radiation that is transmitted at each wavenumber. The final spectrum is typically presented as a plot of percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of this compound shows the molecular ion peak and several fragment ions resulting from the loss of bromine and hydrogen atoms. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is evident in the molecular ion region and bromine-containing fragments.

Table 4: Major Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Assignment |

| 262, 264, 266, 268 | 45 | [C₂HBr₃]⁺ (Molecular Ion Cluster) |

| 183, 185, 187 | 100 | [C₂HBr₂]⁺ |

| 104, 106 | 35 | [C₂HBr]⁺ |

| 79, 81 | 15 | [Br]⁺ |

| 25 | 20 | [C₂H]⁺ |

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for obtaining an electron ionization (EI) mass spectrum of a volatile liquid.

Sample Introduction: A small amount of the volatile liquid sample, this compound, is introduced into the mass spectrometer, typically via a heated inlet system or a gas chromatograph (GC) interface. The sample is vaporized in a low-pressure environment.

Ionization: The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺•).

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. The separated ions are then detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

The Dawn of a Halogenated Alkene: Unearthing the Early Research and Discovery of Tribromoethylene

For Immediate Release

A deep dive into the annals of 19th-century chemistry reveals the early scientific explorations of tribromoethylene, a halogenated alkene that emerged in an era of foundational organic synthesis. While the exact moment of its first creation remains obscured by the mists of early chemical literature, its synthesis and characterization were intrinsically linked to the broader investigation of halogenated hydrocarbons that defined a significant chapter of chemical discovery. The primary route to this compound, established in these pioneering days, involves the dehydrobromination of 1,1,2,2-tetrabromoethane, a derivative of acetylene.

From Precursor to Product: The Synthesis of this compound

The journey to this compound in the 19th and early 20th centuries began with the synthesis of its precursor, 1,1,2,2-tetrabromoethane. This was typically achieved through the direct bromination of acetylene. Early experimentalists would have passed acetylene gas through liquid bromine, often in the presence of a suitable catalyst or under controlled temperature conditions to manage the vigorous reaction.

The subsequent and crucial step was the elimination of a molecule of hydrogen bromide (HBr) from the tetrabromoethane molecule. This dehydrobromination was commonly accomplished by reacting 1,1,2,2-tetrabromoethane with a strong base, such as alcoholic potassium hydroxide. The reaction mixture would be heated, causing the elimination of HBr and the formation of the double bond, yielding this compound.

Experimental Protocol: Synthesis of 1,1,2,2-Tetrabromoethane (Historical Context)

A representative, albeit generalized, protocol for the synthesis of 1,1,2,2-tetrabromoethane, as would have been practiced in the late 19th or early 20th century, is as follows:

-

Apparatus Setup: A gas generation flask for acetylene (e.g., from calcium carbide and water) is connected via tubing to a series of wash bottles. The first wash bottle would contain water to remove impurities, and the second, a drying agent like concentrated sulfuric acid. The dried acetylene gas is then bubbled through a reaction flask containing liquid bromine. The reaction flask is typically cooled in an ice bath to moderate the exothermic reaction.

-

Reaction: Acetylene gas is passed through the bromine at a slow and steady rate. The deep red-brown color of the bromine will gradually fade as the addition reaction proceeds. The reaction is continued until the bromine color is discharged, indicating the consumption of the bromine.

-

Purification: The resulting crude 1,1,2,2-tetrabromoethane is then washed with a dilute solution of sodium hydroxide to remove any unreacted bromine and acidic byproducts. This is followed by a wash with water. The organic layer is then separated and dried over a suitable drying agent like anhydrous calcium chloride.

-

Distillation: The final product is purified by distillation.

Experimental Protocol: Synthesis of this compound from 1,1,2,2-Tetrabromoethane (Historical Context)

Following the synthesis of the precursor, the dehydrobromination to this compound would have been performed as follows:

-

Reaction Setup: In a flask equipped with a reflux condenser, 1,1,2,2-tetrabromoethane is mixed with a solution of potassium hydroxide in ethanol.

-

Heating: The mixture is heated to reflux for a period of time, typically several hours, to effect the dehydrobromination.

-

Isolation: After cooling, the reaction mixture is poured into a large volume of water. The this compound, being denser than and immiscible with water, separates as an oily layer.

-

Purification: The crude this compound is separated, washed with water to remove any remaining base and salts, and then dried over a drying agent.

-

Final Purification: The product is purified by fractional distillation to yield pure this compound.

Early Characterization: Physical and Chemical Properties

Early researchers meticulously documented the physical and chemical properties of newly synthesized compounds. For this compound, these would have included its boiling point, melting point, density, and refractive index. These constants were crucial for identifying and verifying the purity of the substance.

Table 1: Early Reported Physical Properties of this compound

| Property | Value |

| Boiling Point | 162-164 °C |

| Melting Point | -20 to -23 °C |

| Density (at 20°C) | ~2.7 g/cm³ |

| Appearance | Colorless to yellowish liquid |

Chemically, early investigations would have explored its reactivity. The presence of the double bond and bromine atoms makes it susceptible to addition reactions and further elimination reactions. One notable reaction is its treatment with a strong base to yield dibromoacetylene[1]. Another documented reaction is its oxidation with nitric acid to form dibromoacetic acid[1].

Biological Investigations: A Historical Void

A comprehensive search of historical chemical and medical literature reveals a significant gap in the early toxicological and pharmacological evaluation of this compound. While the anesthetic properties of its chlorinated analog, trichloroethylene, were discovered and utilized, similar investigations into this compound are not readily apparent in the early records. The toxicity of brominated compounds was a growing area of concern, but specific studies focusing on the physiological effects of this compound from the 19th or early 20th century have not been uncovered. This suggests that its biological impact was not a primary focus of early research, which was more centered on its synthesis and fundamental chemical properties.

Logical Workflow of Discovery and Characterization

The process of discovery and initial research into this compound can be visualized as a logical progression from available starting materials to the characterization of a new chemical entity.

Caption: Logical workflow from precursor synthesis to the characterization of this compound.

References

An In-depth Technical Guide to Tribromoethylene (CAS No. 598-16-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoethylene (CAS No. 598-16-3), with the chemical formula C₂HBr₃, is a halogenated hydrocarbon that presents as a colorless to light yellow liquid.[1][2][3] Its utility as a synthetic intermediate in various chemical processes, including in the pharmaceutical industry, makes it a compound of significant interest to researchers and drug development professionals.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and toxicological profile, with a focus on its relevance in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂HBr₃ | [1] |

| Molecular Weight | 264.74 g/mol | [1] |

| CAS Number | 598-16-3 | [1] |

| Synonyms | 1,1,2-Tribromoethene, Ethylene tribromide | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 2.71 g/cm³ | [1] |

| Melting Point | -52 °C | [4] |

| Boiling Point | 163-164 °C | [1][4] |

| Flash Point | 56 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

| Refractive Index | 1.6000 to 1.6040 | [1] |

| Vapor Pressure | 2.55 mmHg at 25°C | [1] |

Synthesis and Purification

This compound can be synthesized via the dehydrobromination of 1,1,2,2-tetrabromoethane.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on the established chemical transformation of dehydrobromination of polyhalogenated alkanes.

Materials:

-

1,1,2,2-tetrabromoethane

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol (or another suitable solvent)

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,2,2-tetrabromoethane in ethanol.

-

Slowly add a solution of potassium hydroxide in ethanol to the flask. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

After the addition is complete, heat the mixture to reflux for a specified period to ensure the completion of the dehydrobromination reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, pour the reaction mixture into a larger volume of water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation to obtain the final product.

Note: This is a generalized procedure and may require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, for optimal yield and purity.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound after its synthesis.

References

- 1. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrabromoethane - Wikipedia [en.wikipedia.org]

- 3. Genotoxicity of trichloroethylene in the natural milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microsomal oxidation of this compound and reactions of this compound oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Tribromoethylene: A Comprehensive Toxicological Profile and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoethylene (TBE), with the chemical formula C₂HBr₃, is a halogenated alkene.[1][2] It is a colorless to light yellow, clear liquid with a sweet, pungent odor.[3][4] This compound is utilized as a solvent in organic synthesis, an intermediate in chemical production, and has seen use as a fumigant in agriculture and in pharmaceutical synthesis.[3][5] Given its applications and chemical nature, a thorough understanding of its toxicological profile and safe handling procedures is imperative for professionals working with this substance. This guide provides an in-depth overview of the known toxicological data for this compound and outlines essential safety protocols. It is important to note that while data on this compound is limited, information on the structurally related and extensively studied compound, trichloroethylene (TCE), is included for comparative purposes to highlight potential areas of concern.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 598-16-3 | [1][3][6] |

| Molecular Formula | C₂HBr₃ | [1][3][7] |

| Molecular Weight | 264.74 g/mol | [1][3][8] |

| Appearance | Colorless to light yellow, clear liquid | [4][7] |

| Odor | Sweet, pungent | [3] |

| Boiling Point | 163 - 164 °C | [1][3][9] |

| Melting Point | -52 °C | [1] |

| Density | 2.5415 - 2.71 g/cm³ | [1][3][7] |

| Vapor Pressure | 2.55 mmHg at 25°C | [3][7] |

| Flash Point | 56 °C | [3][7] |

| Water Solubility | Slightly soluble | [3][7] |

| Solubility in Organic Solvents | Readily soluble | [3] |

Toxicological Profile

The toxicological data for this compound is not as extensive as for other halogenated solvents like trichloroethylene. However, the available information indicates that it is a hazardous substance requiring careful handling.

Toxicokinetics: Metabolism

The metabolism of this compound is a critical factor in its toxicity. In vitro studies using rat liver microsomes have shown that this compound is oxidized to this compound oxide. This epoxide is an electrophilic intermediate that can react with cellular macromolecules.[9]

The hydrolysis of this compound oxide yields several products, including glyoxylic acid, carbon monoxide, formic acid, and dibromoacetic acid. The formation of dibromoacetaldehyde was a minor pathway. The reaction of this compound oxide with lysine residues in bovine serum albumin resulted in the formation of N-dihaloacetyllysine and N-formyllysine.[9] This reactivity with proteins suggests a potential for covalent binding to cellular targets, which is a common mechanism of toxicity for halogenated hydrocarbons.

Acute Toxicity

This compound is harmful if swallowed, inhaled, or in contact with skin.[7][8] It is irritating to the eyes, skin, and respiratory system.[7] Acute exposure can cause central nervous system depression.[10]

Quantitative acute toxicity data is summarized in Table 2.

| Route | Species | Value | Reference(s) |

| Oral LD₅₀ | Mouse | 1100 mg/kg | [4][7] |

| Inhalation LC₅₀ | Mouse | 3900 mg/m³/2H | [4] |

Subchronic and Chronic Toxicity

Carcinogenicity, Genotoxicity, and Mutagenicity

There is a significant lack of data on the carcinogenic, genotoxic, and mutagenic potential of this compound. However, its metabolism to the reactive this compound oxide suggests a potential for genotoxicity through covalent binding to DNA. This is a known mechanism for the carcinogenicity of other halogenated ethylenes. For instance, trichloroethylene is classified as "carcinogenic to humans" by all routes of exposure.[12]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound were not identified. Research on the related compound trichloroethylene has shown evidence of male reproductive toxicity, including effects on sperm and hormone levels, and suggestive evidence of female reproductive toxicity.[12] TCE has also been linked to fetal cardiac malformations.[12]

Neurotoxicity

While specific neurotoxicity studies on this compound are lacking, halogenated organic solvents as a class are known to have neurotoxic effects. Trichloroethylene, for example, is a known central nervous system depressant and can cause dizziness, headache, and other neurological symptoms.[4][12] The mechanism is thought to involve interactions with neuronal receptors.[4] Given the structural similarities, neurotoxicity should be considered a potential hazard of this compound exposure.

Immunotoxicity

Data on the immunotoxicity of this compound is not available. Studies on trichloroethylene have shown that it can be an immunotoxicant, with effects on lymphocyte proliferation and antibody production.[13][14] Co-exposure to TCE and other toxicants like mercury has been shown to accelerate autoimmune responses in animal models.[15]

Potential Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of toxicity for this compound is likely its metabolic activation to the reactive epoxide, this compound oxide. This intermediate can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and potentially genotoxicity.

While specific signaling pathways affected by this compound have not been elucidated, studies on the related compound trichloroethylene have shown alterations in the Protein Kinase A (PKA) signaling pathway in sperm after exposure.[16] This pathway is crucial for sperm function, and its disruption could explain some of the reproductive toxicity observed with TCE.[16] Given the structural and metabolic similarities, it is plausible that this compound could also interfere with critical cellular signaling pathways.

Caption: Potential metabolic activation of this compound to a reactive epoxide.

Safety Handling and First Aid

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Silver Shield®), aprons, and boots.[17]

-

Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[10] If engineering controls are insufficient, use a NIOSH-approved respirator.[18]

-

Body Protection: Wear a laboratory coat.[18]

Storage

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing materials.[10] Storage under a nitrogen blanket may be recommended.[10]

Spill Cleanup

In case of a spill:

-

Evacuate unnecessary personnel from the area.

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill using absorbent materials (e.g., sorbent pads, booms).[19]

-

Absorb the spilled material.

-

Place the used absorbent materials into a sealed, labeled container for hazardous waste disposal.[19]

-

Clean the spill area with an appropriate cleaning agent.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[17]

-

Skin Contact: Immediately remove contaminated clothing. Flush the skin with plenty of water for 15-20 minutes. Seek immediate medical attention.[17]

-

Eye Contact: Immediately flush eyes with gently flowing water for 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[17]

Experimental Protocols

Detailed experimental protocols for this compound toxicity studies are scarce in the published literature. As a reference for researchers, a generic protocol for an acute oral toxicity study, based on OECD Guideline 423 (Acute Toxic Class Method), is provided below.

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 423.

Conclusion and Knowledge Gaps

This compound is a hazardous chemical with evidence of acute toxicity and a potential for significant chronic health effects based on its metabolic activation to a reactive epoxide and by analogy to the well-studied compound trichloroethylene. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls, are essential to minimize exposure.

There are substantial knowledge gaps in the toxicological profile of this compound. Further research is critically needed in the following areas:

-

Toxicokinetics: Comprehensive studies on the absorption, distribution, and excretion of this compound are required.

-

Chronic Toxicity: Long-term studies are needed to evaluate the potential for target organ toxicity following repeated exposure.

-

Carcinogenicity and Genotoxicity: In vivo and in vitro studies are necessary to determine the carcinogenic and mutagenic potential of this compound.

-

Reproductive and Developmental Toxicity: The effects of this compound on reproductive health and fetal development need to be investigated.

-

Mechanistic Studies: Research into the specific cellular and molecular mechanisms of this compound toxicity, including its effects on signaling pathways, would provide a better understanding of its health risks.

Addressing these knowledge gaps is crucial for a comprehensive risk assessment and for ensuring the safety of individuals who may be exposed to this compound in research or industrial settings.

References

- 1. Toxicology of organic drinking water contaminants: trichloromethane, bromodichloromethane, dibromochloromethane and tribromomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]

- 4. A review of potential neurotoxic mechanisms among three chlorinated organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 598-16-3,this compound | lookchem [lookchem.com]

- 6. NTP Toxicology and Carcinogenesis Studies of Tribromomethane (Bromoform) (CAS No. 75-25-2) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. :: Environmental Analysis Health and Toxicology [eaht.org]

- 8. 1,1,2-Tribromoethene | C2HBr3 | CID 11712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Microsomal oxidation of this compound and reactions of this compound oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shepherd.edu [shepherd.edu]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Is neurotoxicity associated with environmental trichloroethylene (TCE)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Developmental immunotoxicity of trichloroethylene (TCE): studies in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicological effects of trichloroethylene exposure on immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Coexposure to mercury increases immunotoxicity of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trichloroethylene exposure alters dimethylated histone three lysine four in protein kinase A signaling pathway chromatin of rat sperm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scialliconsulting.com [scialliconsulting.com]

- 19. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide on the Environmental Fate and Degradation of Tribromoethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribromoethylene (TBE), a halogenated aliphatic hydrocarbon, has seen use in various industrial applications. Its presence in the environment, stemming from manufacturing processes, use, and disposal, necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, abiotic and biotic degradation, and analytical methodologies for this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in assessing the environmental impact and developing potential remediation strategies for this compound.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its behavior and transport in the environment. These properties influence its distribution between air, water, and soil compartments, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Molecular Formula | C₂HBr₃ | --INVALID-LINK-- |

| Molar Mass | 264.74 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK-- |

| Density | 2.71 g/cm³ | --INVALID-LINK-- |

| Melting Point | -52 °C | --INVALID-LINK-- |

| Boiling Point | 163-164 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Vapor Pressure | 2.55 mmHg at 25°C | --INVALID-LINK-- |

| Water Solubility | Slightly soluble in water | --INVALID-LINK-- |

| Refractive Index | 1.600 | --INVALID-LINK-- |

| Sensitivity | Light and air sensitive | --INVALID-LINK-- |

Environmental Fate and Transport

The environmental distribution of this compound is governed by its moderate volatility and low water solubility. When released into the environment, a significant portion is expected to partition into the atmosphere. Its transport in soil and groundwater will be influenced by its tendency to adsorb to organic matter, although specific data on its soil sorption coefficient (Koc) are limited. The environmental persistence of this compound is ultimately determined by the rates of its degradation through abiotic and biotic processes.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of this compound in the environment. However, specific quantitative data on these processes for this compound are scarce in the available literature.

Hydrolysis

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Given that this compound is noted to be light-sensitive, photolysis is a potential degradation pathway in sunlit surface waters and in the atmosphere[2]. However, specific data on the quantum yield and photolysis rates of this compound in environmental matrices are not available in the reviewed literature. For the related compound trichloroethylene, photolysis in the atmosphere is a significant degradation pathway, with a half-life of approximately 7 days due to reaction with hydroxyl radicals[3].

Biotic Degradation

The biodegradation of halogenated compounds is a key area of research for environmental remediation. While extensive research exists for chlorinated ethenes like TCE, specific studies on the microbial degradation of this compound are limited. The available information suggests that this compound can be subject to both anaerobic and aerobic degradation, primarily through mechanisms analogous to those observed for TCE.

Anaerobic Biodegradation

Under anaerobic conditions, the primary degradation pathway for halogenated ethenes is reductive dehalogenation, where halogen atoms are sequentially replaced by hydrogen atoms.

One study investigating a mixed brominated ethene groundwater plume suggested that tribromoethene (TriBE) undergoes slow degradation with a half-life of more than 220 days in microcosm experiments[4]. The primary proposed degradation pathway was a β-elimination reaction, leading to the formation of bromoacetylene[4]. This is analogous to the abiotic degradation of TCE to chloroacetylene. A minor pathway involving hydrogenolysis to cis- and trans-1,2-dibromoethene was also suggested[4].

Furthermore, there is evidence that the enzyme TCE-reductive dehalogenase from the bacterium Dehalococcoides ethenogenes is capable of dehalogenating tribromoethene[5]. This suggests that microbial communities containing Dehalococcoides species, which are known for their ability to completely dechlorinate TCE to ethene, may also play a role in the reductive debromination of this compound.

Caption: Proposed anaerobic degradation pathways of this compound.

Aerobic Biodegradation

Aerobic biodegradation of halogenated compounds often occurs through cometabolism, where the degradation is facilitated by enzymes produced for the metabolism of other compounds (primary substrates). For TCE, aerobic cometabolism by bacteria that utilize substrates like methane, propane, toluene, or phenol has been extensively studied. These bacteria express monooxygenase or dioxygenase enzymes that fortuitously oxidize TCE.

While no specific studies on the aerobic biodegradation of this compound were found, it is plausible that similar cometabolic pathways could occur. Bacteria expressing potent oxygenases, such as certain Pseudomonas and Rhodococcus species, which are known to degrade a wide range of halogenated compounds, would be primary candidates for investigating the aerobic cometabolism of this compound.

Experimental Protocols

Detailed experimental protocols for studying the degradation of this compound are not explicitly available in the reviewed literature. However, based on standard methodologies for studying the degradation of similar halogenated compounds, the following general protocols can be adapted.

Protocol for Anaerobic Biodegradation Study

Objective: To assess the potential for anaerobic biodegradation of this compound by a microbial consortium.

Materials:

-

Anaerobic mineral medium

-

Microbial inoculum (e.g., from a contaminated site, anaerobic digester sludge, or a pure culture of Dehalococcoides)

-

This compound stock solution (in a water-miscible, non-biodegradable solvent)

-

Electron donor (e.g., lactate, acetate, hydrogen)

-

Resazurin (as a redox indicator)

-

Sterile anaerobic serum bottles with butyl rubber stoppers and aluminum crimp seals

-

Gas-tight syringes

-

Gas chromatograph (GC) with an appropriate detector (e.g., electron capture detector - ECD or mass spectrometer - MS)

Procedure:

-

Prepare anaerobic mineral medium and dispense into serum bottles inside an anaerobic chamber.

-

Add resazurin to monitor anaerobic conditions.

-

Sparge the medium with a nitrogen/carbon dioxide gas mixture to remove oxygen.

-

Seal the bottles with stoppers and crimp seals.

-

Autoclave the bottles to ensure sterility.

-

Inside the anaerobic chamber, inoculate the bottles with the microbial consortium.

-

Add the electron donor to the appropriate concentration.

-

Spike the bottles with this compound to the desired initial concentration.

-

Prepare sterile controls (no inoculum) and killed controls (e.g., autoclaved inoculum) to account for abiotic losses.

-

Incubate the bottles in the dark at a constant temperature (e.g., 25-30 °C).

-

Periodically, withdraw headspace or liquid samples using a gas-tight syringe.

-

Analyze the samples for this compound and potential degradation products (e.g., dibromoethenes, vinyl bromide, ethene) by GC-ECD or GC-MS.

Caption: Experimental workflow for an anaerobic biodegradation study.

Analytical Methods

The accurate quantification of this compound and its potential degradation products is crucial for environmental monitoring and degradation studies. Gas chromatography (GC) is the primary analytical technique for this purpose.

-

Sample Preparation: For water samples, purge-and-trap or solid-phase microextraction (SPME) can be used to extract and concentrate the volatile organic compounds. For soil and sediment samples, solvent extraction followed by cleanup steps may be necessary.

-

Instrumentation:

-

Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it well-suited for the trace analysis of this compound and its brominated byproducts.

-

Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS provides both quantification and structural confirmation of the analytes, which is essential for identifying unknown degradation intermediates.

-

Conclusion

The environmental fate and degradation of this compound are areas that require further investigation to fully assess its environmental risk. While analogies to the well-studied compound trichloroethylene provide a framework for understanding its potential degradation pathways, specific quantitative data for this compound are largely absent. The available evidence suggests that this compound is susceptible to slow anaerobic reductive dehalogenation, potentially leading to less brominated ethenes and ultimately ethene. The potential for aerobic cometabolism also exists but remains to be experimentally verified. Future research should focus on determining the kinetic parameters of both abiotic and biotic degradation processes, elucidating detailed degradation pathways, and identifying the key microorganisms and enzymes involved. Such data are critical for developing effective risk assessment and remediation strategies for sites contaminated with this compound.

References

A Technical Guide to Quantum Chemical Calculations for Tribromoethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of tribromoethylene (C₂HBr₃). While specific experimental and computational studies on this compound are not extensively available in the public domain, this document outlines the established methodologies and expected outcomes based on state-of-the-art computational chemistry techniques. The protocols and data presentation formats described herein serve as a robust template for conducting and reporting such research.

Introduction to Quantum Chemical Calculations

Quantum chemistry is a powerful discipline that employs the principles of quantum mechanics to investigate the properties and reactivity of molecules.[1] Through computational methods, it is possible to predict a wide range of molecular characteristics, including equilibrium geometries, vibrational frequencies, and electronic properties.[2] These calculations provide valuable insights at the atomic level, complementing experimental data and aiding in the interpretation of complex chemical phenomena. For a molecule like this compound, these methods can elucidate its structure, stability, and spectroscopic signatures.

The primary approaches in quantum chemical calculations are ab initio methods and Density Functional Theory (DFT). Ab initio methods are based on first principles and do not rely on empirical parameters, offering high accuracy at a significant computational cost.[3] DFT, on the other hand, provides a balance between accuracy and computational efficiency by approximating the electron correlation energy using functionals of the electron density.[4]

Theoretical Methods and Computational Protocols

A typical computational study of this compound would involve a multi-step process, starting with the determination of the molecule's stable geometric structure and followed by the calculation of its vibrational and electronic properties.

Geometry Optimization

The first and most crucial step is to find the equilibrium geometry of the this compound molecule, which corresponds to the minimum on the potential energy surface.[2] This is achieved through a process called geometry optimization.

Protocol for Geometry Optimization:

-

Initial Structure: An initial 3D structure of this compound is constructed using molecular modeling software. The IUPAC name for this molecule is 1,1,2-tribromoethene.[5]

-

Method Selection: A suitable theoretical method and basis set are chosen. A common and effective choice for molecules containing heavy atoms like bromine is a DFT functional, such as B3LYP, paired with a basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)). For heavier elements, effective core potentials (ECPs) like the LANL2DZ basis set can also be employed to reduce computational cost.[6]

-

Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the total energy of the molecule.

-

Convergence Criteria: The optimization process continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

-

Verification: A subsequent vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

The logical workflow for this process is illustrated in the diagram below.

Caption: Workflow for Geometry Optimization.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed to predict the infrared (IR) and Raman spectra of this compound.[7] This is accomplished by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).[8]

Protocol for Vibrational Frequency Calculation:

-

Hessian Calculation: The Hessian matrix is computed at the optimized geometry using the same level of theory and basis set as the geometry optimization.

-

Diagonalization: The mass-weighted Hessian matrix is diagonalized to obtain the vibrational frequencies and the corresponding normal modes.

-

Intensity Calculation: IR intensities are calculated from the derivatives of the dipole moment with respect to the normal mode coordinates. Raman activities are calculated from the derivatives of the polarizability.

-

Spectral Simulation: The calculated frequencies and intensities are used to generate a theoretical vibrational spectrum, which can be compared with experimental data.

The following diagram illustrates the process of obtaining theoretical vibrational spectra.

Caption: Workflow for Vibrational Spectra Calculation.

Electronic Property Calculations

Quantum chemical calculations can also provide detailed information about the electronic structure of this compound. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and various population analyses.

Protocol for Electronic Property Calculation:

-

Wavefunction Analysis: The calculation is performed on the optimized geometry to obtain the molecular orbitals and their energies.

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are determined. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack.

-

Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges and analyze charge transfer within the molecule.

Data Presentation

Quantitative data from these calculations should be presented in a clear and structured format to facilitate comparison and analysis.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C1=C2 | Value |

| C1-Br1 | Value | |

| C1-Br2 | Value | |

| C2-H1 | Value | |

| C2-Br3 | Value | |

| Bond Angle (°) | Br1-C1-Br2 | Value |

| Br1-C1=C2 | Value | |

| Br2-C1=C2 | Value | |

| H1-C2=C1 | Value | |

| H1-C2-Br3 | Value | |

| Br3-C2=C1 | Value | |

| Dihedral Angle (°) | Br1-C1-C2-H1 | Value |

| Br2-C1-C2-Br3 | Value |

Table 2: Calculated Vibrational Frequencies and Intensities of this compound

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | Value | Value | Value | C-H stretch |

| ν₂ | Value | Value | Value | C=C stretch |

| ν₃ | Value | Value | Value | C-Br stretch |

| ν₄ | Value | Value | Value | C-H in-plane bend |

| ν₅ | Value | Value | Value | CBr₂ scissors |

| ... | ... | ... | ... | ... |

Table 3: Calculated Electronic Properties of this compound

| Property | Value (B3LYP/6-311++G(d,p)) |

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Conclusion

This guide outlines the standard theoretical and computational methodologies for the quantum chemical analysis of this compound. By following these protocols, researchers can obtain reliable predictions of the molecule's geometric, vibrational, and electronic properties. The structured presentation of the resulting data is crucial for clear communication and comparison with experimental findings. While specific published data for this compound is sparse, the framework presented here provides a comprehensive approach for future computational investigations of this and similar halogenated compounds, which can be valuable in fields ranging from materials science to drug development.

References

- 1. Vibrational frequencies and structural determinations of 3,5-dibromo-1,2,4-trithia-3,5-diborolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications - APS Global Physics Summit 2025 [archive.aps.org]

- 3. Ab Initio Calculations of the Structures and Vibrational Spectra of Ethene Complexes [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. 1,1,2-Tribromoethene | C2HBr3 | CID 11712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. shodor.org [shodor.org]

- 8. yang.chem.wisc.edu [yang.chem.wisc.edu]

The Solubility of Tribromoethylene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tribromoethylene in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also includes qualitative solubility information for structurally similar halogenated hydrocarbons, namely bromoform and trichloroethylene, to provide a comparative context for formulation development and experimental design. Furthermore, this guide details established experimental protocols for determining the solubility of liquid compounds in organic solvents, ensuring researchers can accurately assess this critical parameter in their own laboratories.

Understanding Solubility